SAR107375

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1184300-63-7 |

|---|---|

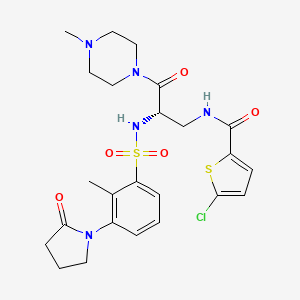

Molecular Formula |

C24H30ClN5O5S2 |

Molecular Weight |

568.1 g/mol |

IUPAC Name |

5-chloro-N-[(2S)-2-[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C24H30ClN5O5S2/c1-16-18(30-10-4-7-22(30)31)5-3-6-20(16)37(34,35)27-17(24(33)29-13-11-28(2)12-14-29)15-26-23(32)19-8-9-21(25)36-19/h3,5-6,8-9,17,27H,4,7,10-15H2,1-2H3,(H,26,32)/t17-/m0/s1 |

InChI Key |

CYVVCTRDWISRAC-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1S(=O)(=O)N[C@@H](CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)NC(CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of SAR107375

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR107375 is a potent, orally active small molecule that functions as a direct dual inhibitor of two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1][2] Its mechanism of action is centered on the competitive and reversible inhibition of these serine proteases, thereby preventing the amplification of the coagulation cascade and the formation of fibrin clots. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the signaling pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays.

Core Mechanism: Dual Inhibition of Thrombin and Factor Xa

The primary mechanism of action of this compound is its ability to simultaneously inhibit both thrombin and Factor Xa.[1][2] This dual inhibition is significant because these two factors occupy critical junctures in the coagulation cascade.

-

Factor Xa is the catalytic component of the prothrombinase complex, which is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). It represents a point of convergence for the intrinsic and extrinsic pathways of coagulation.

-

Thrombin is the final effector enzyme of the coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable fibrin clot. Thrombin also activates other clotting factors, including Factor V, Factor VIII, Factor XI, and Factor XIII, leading to a significant amplification of the coagulation process.

By inhibiting both Factor Xa and thrombin, this compound effectively attenuates the coagulation cascade at two crucial stages, leading to a potent anticoagulant effect.

Signaling Pathway

This compound exerts its effect by directly interrupting the coagulation cascade. The following diagram illustrates the points of inhibition within this pathway.

Quantitative Data

The inhibitory potency of this compound against thrombin and Factor Xa, as well as its selectivity over other related serine proteases, has been quantified in various in vitro assays.

| Target Enzyme | Parameter | Value (nM) |

| Human Thrombin (Factor IIa) | Ki | 8 |

| Human Factor Xa | Ki | 1 |

| Human Trypsin | IC50 | >10,000 |

| Human Plasmin | IC50 | >10,000 |

| Human Activated Protein C (aPC) | IC50 | >10,000 |

Table 1: In Vitro Inhibitory Activity of this compound

| Coagulation Assay | Species | Parameter | Value (µM) |

| Thrombin Time (TT) | Human Plasma | 2x increase | 0.13 |

| Prothrombin Time (PT) | Human Plasma | 2x increase | 0.52 |

| Activated Partial Thromboplastin Time (aPTT) | Human Plasma | 2x increase | 0.35 |

Table 2: In Vitro Anticoagulant Activity of this compound

| In Vivo Model | Species | Administration | Parameter | Value (mg/kg) |

| Venous Thrombosis | Rat | Intravenous (i.v.) | ED50 | 0.07 |

| Venous Thrombosis | Rat | Oral (p.o.) | ED50 | 2.8 |

Table 3: In Vivo Antithrombotic Activity of this compound

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (Ki or IC50) of this compound against target serine proteases.

General Protocol:

-

Enzyme and Substrate Preparation:

-

Reconstitute purified human thrombin, Factor Xa, trypsin, plasmin, and activated protein C in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

-

Prepare chromogenic substrates specific for each enzyme in the same assay buffer.

-

-

Assay Procedure:

-

Add 10 µL of various concentrations of this compound (in DMSO, final concentration ≤ 1%) to the wells of a 96-well microplate.

-

Add 70 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of the corresponding chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC50 values by fitting the dose-response curves using a four-parameter logistic equation.

-

Calculate the Ki values using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

-

In Vitro Coagulation Assays

Objective: To evaluate the anticoagulant effect of this compound in plasma.

Protocols:

-

Prothrombin Time (PT):

-

Pre-warm human citrated plasma and PT reagent (thromboplastin) to 37°C.

-

Add various concentrations of this compound to the plasma and incubate for 3 minutes at 37°C.

-

Initiate clotting by adding the PT reagent.

-

Measure the time to clot formation using a coagulometer.

-

-

Activated Partial Thromboplastin Time (aPTT):

-

Pre-warm human citrated plasma and aPTT reagent (a partial thromboplastin and an activator) to 37°C.

-

Add various concentrations of this compound to the plasma and incubate with the aPTT reagent for 3 minutes at 37°C.

-

Initiate clotting by adding calcium chloride solution.

-

Measure the time to clot formation using a coagulometer.

-

-

Thrombin Time (TT):

-

Pre-warm human citrated plasma and a thrombin solution to 37°C.

-

Add various concentrations of this compound to the plasma.

-

Initiate clotting by adding the thrombin solution.

-

Measure the time to clot formation.

-

In Vivo Venous Thrombosis Model

Objective: To assess the antithrombotic efficacy of this compound in a rat model.

Protocol:

-

Animal Preparation:

-

Anesthetize male Wistar rats.

-

Isolate the inferior vena cava through a midline abdominal incision.

-

-

Thrombus Induction:

-

Ligate all side branches of a segment of the vena cava.

-

Induce stasis by placing two loose cotton threads around the vena cava.

-

Inject a thrombogenic stimulus (e.g., a solution of tissue factor and CaCl2) into the isolated segment.

-

Tighten the cotton threads to induce complete stasis for a defined period (e.g., 20 minutes).

-

-

Drug Administration:

-

Administer this compound either intravenously (i.v.) via the jugular vein prior to thrombus induction or orally (p.o.) at a specified time before surgery.

-

-

Thrombus Evaluation:

-

After the stasis period, remove the ligatures and excise the thrombosed segment of the vena cava.

-

Isolate and weigh the formed thrombus.

-

-

Data Analysis:

-

Calculate the percentage inhibition of thrombus formation for each dose of this compound compared to the vehicle control group.

-

Determine the ED50 (the dose required to produce 50% inhibition of thrombus formation) by non-linear regression analysis.

-

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound's mechanism of action.

Conclusion

This compound is a direct-acting oral anticoagulant that exerts its therapeutic effect through the dual inhibition of thrombin and Factor Xa. This mechanism provides a potent and effective means of attenuating the coagulation cascade, as demonstrated by comprehensive in vitro and in vivo studies. The data and protocols presented in this guide offer a detailed technical resource for researchers and professionals in the field of drug development and thrombosis research.

References

SAR107375: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

November 20, 2025

Abstract

SAR107375, chemically known as 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide, is a potent and orally active dual inhibitor of thrombin (Factor IIa) and Factor Xa.[1][2][3] Developed by Sanofi, this molecule emerged from a rational drug design program aimed at optimizing the anticoagulant profile of a series of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and key biological evaluation of this compound, presenting detailed experimental protocols and quantitative data to support further research and development in the field of anticoagulation.

Discovery and Rationale

The discovery of this compound was the culmination of a focused lead optimization effort. The starting point for this endeavor was a compound with modest anti-thrombin activity and low Factor Xa inhibition.[3] The research aimed to enhance both activities while maintaining favorable pharmacokinetic properties for oral administration.

The key structural modifications that led to the discovery of this compound included the incorporation of a neutral chlorothiophene P1 fragment and the fine-tuning of the P2 and P3-P4 fragments of the molecule.[3] This strategic optimization process ultimately yielded a compound with significantly improved potency against both targets and enhanced metabolic stability.[3]

Signaling Pathway

This compound exerts its anticoagulant effect by directly inhibiting two key serine proteases in the coagulation cascade: Factor Xa and thrombin.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A crucial intermediate in this synthesis is 5-chlorothiophene-2-carboxylic acid. Various methods have been reported for the synthesis of this intermediate, often starting from 2-chlorothiophene.

Synthesis of 5-chlorothiophene-2-carboxylic acid

One common method involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis to yield the carboxylic acid.[1] Another approach utilizes a Grignard reaction where 5-chloro-2-bromothiophene is reacted with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.[1] A one-pot method has also been described, starting from 2-thiophenecarboxaldehyde, which is chlorinated and then oxidized to the desired carboxylic acid.

A detailed, step-by-step protocol for the complete synthesis of this compound, as would be found in the supporting information of a peer-reviewed publication, is not publicly available in the immediate search results. The following is a generalized representation of a potential synthetic workflow.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against both Factor Xa and thrombin. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Ki (nM) |

| Factor Xa | 1 |

| Thrombin | 8 |

Data sourced from Meneyrol et al., 2013.[3]

Table 2: In Vitro and In Vivo Efficacy of this compound

| Assay | Parameter | Value (µM or mg/kg) |

| Thrombin Generation Time (TGT) in human PRP | IC50 | 0.39 |

| Rat Venous Thrombosis Model (intravenous) | ED50 | 0.07 |

| Rat Venous Thrombosis Model (oral) | ED50 | 2.8 |

Data sourced from Meneyrol et al., 2013.[3]

Table 3: Selectivity Profile of this compound

| Serine Protease | Selectivity (fold vs. Factor Xa) |

| Trypsin | >1000 |

| Other related serine proteases | ~300 |

Data sourced from Meneyrol et al., 2013.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide an overview of the methodologies used to characterize this compound.

Factor Xa and Thrombin Inhibition Assays

While the specific, detailed protocols from the primary literature are not fully available in the search results, a general procedure for such assays is outlined below.

Objective: To determine the inhibitory potency (Ki) of this compound against human Factor Xa and thrombin.

General Principle: These assays are typically performed in a 96-well plate format. The enzyme (Factor Xa or thrombin) is incubated with various concentrations of the inhibitor (this compound). A chromogenic or fluorogenic substrate specific to the enzyme is then added, and the rate of substrate cleavage is measured over time using a plate reader. The Ki is then calculated from the inhibition data using appropriate enzyme kinetic models.

Thrombin Generation Time (TGT) Assay

Objective: To assess the overall effect of this compound on the coagulation potential in human plasma.

General Principle: The TGT assay measures the dynamics of thrombin generation in platelet-rich plasma (PRP) upon the addition of a trigger (e.g., tissue factor). A fluorogenic substrate for thrombin is included in the reaction mixture. The fluorescence generated over time is monitored, providing a thrombin generation curve. Key parameters such as the lag time, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under the curve, are determined.

In Vivo Venous Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of this compound in a living organism.

General Principle: A common model involves inducing thrombosis in a rat vein, for example, by stenosis (narrowing) and/or injury to the vessel wall. This compound is administered to the animals (either intravenously or orally) at various doses prior to the induction of thrombosis. The extent of thrombus formation is then quantified and compared between treated and control groups to determine the effective dose (ED50).

Conclusion

This compound is a potent, orally bioavailable dual inhibitor of Factor Xa and thrombin that was discovered through a systematic lead optimization campaign. Its high in vitro and in vivo efficacy, coupled with a good selectivity profile, underscore its potential as an anticoagulant agent. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working on the next generation of antithrombotic therapies. Further investigation into the clinical application of this compound is warranted based on its promising preclinical profile.

References

SAR107375: A Technical Overview of its Dual Inhibitory Action on Thrombin and Factor Xa

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR107375 is a potent, orally active small molecule that functions as a dual inhibitor of two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1][2][3] Its mechanism of action offers a promising avenue for anticoagulant therapy. This technical guide provides an in-depth look at the target binding affinity of this compound, the experimental methodologies for its characterization, and the relevant signaling pathways.

Target Binding Affinity of this compound

This compound exhibits strong in vitro activity against both Factor Xa and thrombin. The inhibitory potency is quantified by the inhibition constant (Ki), with lower values indicating stronger binding. The established Ki values for this compound are presented in the table below.

| Target Enzyme | Inhibitor | Ki (nM) |

| Factor Xa | This compound | 1 |

| Thrombin (Factor IIa) | This compound | 8 |

Table 1: In vitro binding affinity of this compound to its primary targets. Data sourced from Meneyrol et al., 2013.[2]

The development of this compound involved a rational optimization process from a precursor compound, which had significantly lower inhibitory activities (IC50 values of 3.5 µM for Factor Xa and 0.39 µM for thrombin).[1][2][4] This optimization resulted in a substantial improvement in potency against both targets. Furthermore, this compound demonstrates good selectivity, being roughly 300-fold more selective for Factor Xa and thrombin over other related serine proteases, and approximately 1000-fold more selective over trypsin.[2]

Experimental Protocols

The determination of the binding affinity of this compound was conducted using enzymatic assays. While the full detailed protocols from the primary literature were not accessible, the following represents a generalized methodology for determining the Ki of inhibitors for Factor Xa and thrombin based on standard industry practices and available technical documentation.

General Principle of Enzymatic Assays for Factor Xa and Thrombin Inhibition

These assays are typically performed in a 96-well or 384-well plate format and rely on the measurement of the enzymatic activity of Factor Xa or thrombin in the presence and absence of the inhibitor. The enzyme cleaves a synthetic chromogenic or fluorogenic substrate, releasing a molecule that can be detected by a spectrophotometer or fluorometer. The rate of this reaction is proportional to the enzyme's activity. By measuring the reduction in reaction rate at various inhibitor concentrations, the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Illustrative Experimental Workflow

Signaling Pathway

This compound exerts its anticoagulant effect by directly inhibiting Factor Xa and thrombin, two central enzymes in the coagulation cascade. The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury.

As depicted in the diagram, both the intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the common pathway by converting prothrombin to thrombin. Thrombin subsequently cleaves fibrinogen to fibrin, which polymerizes to form a stable blood clot. By inhibiting both Factor Xa and thrombin, this compound effectively blocks the coagulation cascade at two critical junctures, leading to its potent anticoagulant effect.

Conclusion

This compound is a high-affinity dual inhibitor of Factor Xa and thrombin. Its potent and selective inhibitory activity, coupled with its oral bioavailability, underscores its potential as a therapeutic anticoagulant. The methodologies for determining its binding affinity rely on established enzymatic assays, and its mechanism of action is well-defined within the context of the coagulation cascade. Further research into its clinical applications is ongoing.

References

- 1. Segatroxaban - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (this compound), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

SAR107375 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

SAR107375 is a potent, orally active small molecule that functions as a dual inhibitor of key enzymes in the coagulation cascade, namely thrombin (Factor IIa) and Factor Xa. Its chemical structure and fundamental properties are pivotal to its pharmacological activity.

Chemical Structure:

-

IUPAC Name: 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide[1]

-

Chemical Formula: C₂₄H₃₀ClN₅O₅S₂[1]

-

Molecular Weight: 568.11 g/mol [1]

Table 1: Core Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide[1] |

| Chemical Formula | C₂₄H₃₀ClN₅O₅S₂[1] |

| Molecular Weight | 568.11 g/mol [1] |

| CAS Number | 1184300-63-7 |

Pharmacological Profile and Mechanism of Action

This compound exerts its anticoagulant effect by directly and competitively inhibiting both thrombin and Factor Xa. This dual inhibition interrupts the coagulation cascade at two critical junctures, leading to a potent antithrombotic effect.

In Vitro Activity

The inhibitory potency of this compound against its primary targets and its selectivity over other related serine proteases have been quantified through various in vitro assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Target/Assay | Value |

| Ki (Thrombin) | 8 nM[1] |

| Ki (Factor Xa) | 1 nM[1] |

| IC₅₀ (Thrombin) | 0.39 µM |

| IC₅₀ (Factor Xa) | 3.5 µM |

| Thrombin Generation Time (TGT) in human PRP | 0.39 µM[1] |

| Selectivity vs. Trypsin | ~1000-fold[1] |

| Selectivity vs. other related serine proteases | ~300-fold[1] |

In Vivo Efficacy

The antithrombotic efficacy of this compound has been demonstrated in a rat model of venous thrombosis.

Table 3: In Vivo Efficacy of this compound in a Rat Venous Thrombosis Model

| Administration Route | ED₅₀ |

| Intravenous (iv) | 0.07 mg/kg[1] |

| Oral (po) | 2.8 mg/kg[1] |

Signaling Pathway

This compound targets the coagulation cascade, a complex series of proteolytic events leading to the formation of a fibrin clot. By inhibiting Factor Xa and Thrombin, it effectively blocks the common pathway of coagulation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Serine Protease Inhibition Assay

-

Objective: To determine the inhibitory constant (Ki) of this compound against thrombin, Factor Xa, and other serine proteases.

-

Methodology:

-

Enzyme reactions are carried out in 96-well microtiter plates.

-

The assay buffer consists of 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, and 0.1% PEG 8000.

-

A solution of the respective enzyme (human thrombin, human Factor Xa, or human trypsin) is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.

-

The reaction is initiated by the addition of a specific chromogenic substrate for each enzyme (e.g., S-2238 for thrombin, S-2765 for Factor Xa).

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

-

The inhibitory constant (Ki) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

-

Thrombin Generation Time (TGT) Assay

-

Objective: To assess the overall effect of this compound on the generation of thrombin in human plasma.

-

Methodology:

-

The assay is performed in human platelet-rich plasma (PRP).

-

PRP is prepared from fresh human blood collected in citrate tubes by centrifugation at 150 g for 15 minutes.

-

In a 96-well plate, PRP is incubated with different concentrations of this compound.

-

Thrombin generation is initiated by the addition of a reagent containing a low concentration of tissue factor and phospholipids.

-

The generation of thrombin is continuously monitored using a fluorogenic substrate that becomes fluorescent upon cleavage by thrombin.

-

The fluorescence signal is measured over time, and the key parameters of the thrombin generation curve, including the endogenous thrombin potential (ETP), are calculated. The concentration of this compound that inhibits 50% of the ETP is determined.

-

Rat Venous Thrombosis Model

-

Objective: To evaluate the in vivo antithrombotic efficacy of this compound.

-

Methodology:

-

Male Wistar rats are anesthetized.

-

A laparotomy is performed to expose the inferior vena cava.

-

A silk ligature is placed around the vena cava.

-

A hypercoagulable state is induced by the intravenous injection of a thrombogenic stimulus (e.g., a mixture of Factor Xa and phospholipids).

-

Immediately after the injection of the thrombogenic stimulus, the ligature is tightened to induce stasis.

-

This compound or vehicle is administered either intravenously or orally at various doses prior to the induction of thrombosis.

-

After a set period (e.g., 2 hours), the ligated segment of the vena cava is excised, and the formed thrombus is isolated and weighed.

-

The dose of this compound that produces a 50% reduction in thrombus weight (ED₅₀) compared to the vehicle-treated group is calculated.

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vivo rat venous thrombosis model.

References

Preclinical Profile of SAR107375: A Dual Inhibitor of Thrombin and Factor Xa

An In-depth Technical Guide for Drug Development Professionals

Introduction

SAR107375 is a potent and orally active small molecule that acts as a dual inhibitor of two key enzymes in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa).[1] Its mechanism of action offers the potential for effective anticoagulation in the prevention and treatment of thromboembolic disorders. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Core Compound Activity

This compound emerged from a rational drug design program aimed at optimizing dual inhibitory activity against both FXa and thrombin while maintaining favorable pharmacokinetic properties.[1] The compound demonstrates strong in vitro activity against both targets.[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value (nM) |

| Factor Xa | Kᵢ | 1 |

| Thrombin | Kᵢ | 8 |

Source: Journal of Medicinal Chemistry, 2013.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anticoagulant effect by directly inhibiting Factor Xa and thrombin, two critical serine proteases in the coagulation cascade. The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

The diagram below illustrates the points of intervention of this compound within this cascade.

References

A Comprehensive Analysis of the Selectivity Profile of SAR107375

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR107375 is a potent, orally active, and direct dual inhibitor of two key serine proteases in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa).[1][2] Its mechanism of action involves the direct binding to the active sites of these enzymes, thereby preventing their downstream effects in the blood clotting process. This dual inhibition profile offers a potentially effective and simplified anticoagulant therapy. This technical guide provides an in-depth look at the selectivity profile of this compound against other proteases, details the experimental methodologies for assessing its activity, and illustrates its interaction with the coagulation signaling pathway.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against its primary targets, Factor Xa and thrombin. While specific quantitative data against a broader panel of serine proteases is not extensively available in the public domain, the existing information highlights its high affinity for its intended targets and significant selectivity over other related enzymes.

Table 1: Inhibitory Potency and Selectivity of this compound

| Protease Target | Inhibition Constant (Ki) | Selectivity Fold (approx.) |

| Factor Xa (FXa) | 1 nM[1][2] | - |

| Thrombin (Factor IIa) | 8 nM[1][2] | - |

| Trypsin | Not specified | >1000-fold vs. FXa & Thrombin[1] |

| Related Serine Proteases | Not specified | ~300-fold vs. FXa & Thrombin[1] |

Note: The specific proteases included in the "related serine proteases" panel and their individual inhibition constants are not detailed in the available literature. The selectivity is expressed as a fold-difference compared to the Ki values for Factor Xa and thrombin.

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound typically involves a series of standardized enzymatic assays. While the specific protocols used for this compound are not publicly detailed, the following represents a standard methodology for such investigations.

Enzymatic Inhibition Assays (General Protocol)

Objective: To determine the in vitro inhibitory potency (IC50 or Ki) of this compound against target proteases (Factor Xa, thrombin) and a panel of off-target proteases.

Materials:

-

Purified human proteases (e.g., Factor Xa, thrombin, trypsin, plasmin, activated protein C, etc.)

-

Chromogenic or fluorogenic substrates specific for each protease

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH, containing NaCl and CaCl2)

-

This compound stock solution (typically in DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

-

Assay Preparation: A reaction mixture is prepared in the wells of a microplate containing the assay buffer and the specific protease at a fixed concentration.

-

Inhibitor Addition: Serial dilutions of this compound are added to the wells to achieve a range of final concentrations. A control group with no inhibitor is included.

-

Pre-incubation: The protease and inhibitor are typically pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.

-

Substrate Addition: The reaction is initiated by the addition of a chromogenic or fluorogenic substrate specific to the protease being assayed.

-

Kinetic Measurement: The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader. The initial reaction velocity is determined from the linear phase of the reaction progress curve.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Experimental Workflow Diagram

References

Pharmacokinetics of SAR107375 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of SAR107375, a potent and orally active dual inhibitor of thrombin (Factor IIa) and Factor Xa. The information herein is intended to support further research and development of this anticoagulant agent by summarizing its mechanism of action, experimental protocols for in vivo evaluation, and a framework for its pharmacokinetic characterization.

Core Mechanism of Action

This compound exerts its anticoagulant effect by directly inhibiting two key enzymes in the coagulation cascade: Factor Xa and thrombin.[1] This dual inhibition prevents the conversion of prothrombin to thrombin and the subsequent conversion of fibrinogen to fibrin, the essential steps in clot formation. The compound has demonstrated strong in vitro activity against both Factor Xa and thrombin with Ki values of 1 nM and 8 nM, respectively.[2][3]

Below is a diagram illustrating the points of inhibition of this compound within the coagulation cascade.

Caption: Inhibition of Factor Xa and Thrombin by this compound.

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for this compound in various animal models are not extensively available in the public domain. The tables below are structured to facilitate the compilation of such data from future studies.

Table 1: Single-Dose Intravenous Pharmacokinetics of this compound

| Species | Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Single-Dose Oral Pharmacokinetics of this compound

| Species | Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail the methodologies for key in vivo experiments to evaluate the efficacy and pharmacokinetic profile of this compound.

In Vivo Efficacy: Rat Model of Venous Thrombosis

This compound has shown potent in vivo activity in a rat model of venous thrombosis.[2] The reported 50% effective doses (ED50) were 0.07 mg/kg for intravenous (IV) administration and 2.8 mg/kg for oral (PO) administration.[2]

Objective: To determine the antithrombotic efficacy of this compound in preventing thrombus formation in a rat model of venous thrombosis.

Animals:

-

Species: Rat (e.g., Wistar or Sprague-Dawley)

-

Sex: Male

-

Weight: 250-350 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Procedure:

-

Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

-

Surgical Preparation:

-

Make a midline abdominal incision to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC from the surrounding tissues.

-

Place two loose ligatures around the IVC, approximately 1 cm apart.

-

-

Drug Administration:

-

Intravenous (IV): Administer this compound or vehicle control via the tail vein or another suitable vein a few minutes (e.g., 5-15 minutes) before thrombus induction.

-

Oral (PO): Administer this compound or vehicle control by oral gavage at a predetermined time (e.g., 30-60 minutes) before thrombus induction to allow for absorption.

-

-

Thrombus Induction:

-

Induce a state of venous stasis by tightening the ligatures around the IVC.

-

In some models, a thrombogenic stimulus (e.g., application of ferric chloride or a slight endothelial injury) may be applied to the isolated segment of the IVC to initiate thrombus formation.

-

-

Thrombus Evaluation:

-

After a set period (e.g., 2-4 hours), re-anesthetize the animal and excise the ligated segment of the IVC.

-

Isolate and weigh the thrombus.

-

-

Data Analysis: Compare the mean thrombus weight in the this compound-treated groups to the vehicle control group. Calculate the percentage inhibition of thrombus formation and determine the ED50 value.

Below is a workflow diagram for a typical in vivo efficacy study.

Caption: Workflow for a rat venous thrombosis study.

Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in an animal model (e.g., rat, dog, or monkey).

Animals: As described in section 3.1, but may include other species such as Beagle dogs or Cynomolgus monkeys.

Experimental Procedure:

-

Catheterization (for serial sampling): For studies requiring serial blood sampling from the same animal, implant a catheter into a suitable blood vessel (e.g., jugular vein or carotid artery) a day before the study.

-

Dosing:

-

IV: Administer a single bolus dose of this compound via a catheter or tail vein.

-

PO: Administer a single dose via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (e.g., 0.2-0.5 mL) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points.

-

Example time points for IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

Example time points for PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method

Objective: To accurately quantify the concentration of this compound in plasma samples.

Methodology:

-

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecule drugs like this compound in biological matrices.

-

Sample Preparation: Plasma samples typically require a protein precipitation step followed by centrifugation to remove proteins that could interfere with the analysis.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column) to separate this compound from other plasma components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge (m/z) transitions of this compound for sensitive and selective detection.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the compound in the same biological matrix.

Concluding Remarks

This compound is a promising dual-action anticoagulant with demonstrated in vivo efficacy in a rat model of venous thrombosis. Its improved physicochemical and pharmacokinetic characteristics over earlier compounds suggest good oral absorption.[1] This technical guide provides a framework for further preclinical investigation into its pharmacokinetic profile. The detailed experimental protocols and structured data tables are designed to aid researchers in the continued evaluation and development of this compound as a potential therapeutic agent for thrombotic disorders.

References

- 1. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of iododoxorubicin in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Toxicology Profile of SR1375: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial safety and toxicology data for SR1375, a first-in-class, oral small molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The information presented herein is compiled from available preclinical and early-phase clinical studies. The compound, developed by Shanghai SIMR Biotechnology Co., Ltd., is under investigation for its therapeutic potential in inflammatory diseases, with a primary focus on pneumonia. It is important to note that the initial query for "SAR107375" appears to be a reference to an older or alternative identifier; all current research and clinical development refers to the compound as SR1375.

Executive Summary

SR1375 has demonstrated a favorable preliminary safety profile in both preclinical models and early-stage human clinical trials. Preclinical studies have indicated its potential to mitigate inflammation-mediated tissue injury. Phase 1 clinical trials in healthy volunteers and a Phase 1b study in patients with pneumonia have suggested that SR1375 is well-tolerated with a safety profile comparable to placebo. This document details the available quantitative safety data, outlines the methodologies of key experiments, and provides visualizations of the relevant biological pathway and experimental workflows.

Preclinical Toxicology

Preclinical evaluation of SR1375 was conducted using a tool compound, SR1373, in a diabetic acute lung injury (ALI) rat model, which serves as a relevant model for pneumonia with comorbidities.

Preclinical Efficacy and Safety Data

| Compound | Animal Model | Dose | Key Findings | Reference |

| SR1373 | Diabetic Acute Lung Injury (ALI) Rat Model | 10 mg/kg | - Decreased levels of pro-inflammatory cytokines (TNF-α and IL-6)- Attenuated lung injury- Reduced mortality | [1] |

Experimental Protocol: Diabetic Acute Lung Injury (ALI) Rat Model

The study aimed to assess the anti-inflammatory and protective effects of SR1373 in a model mimicking human pneumonia with underlying diabetic conditions.

-

Model Induction: Diabetes was induced in rats, followed by the induction of acute lung injury to replicate the disease state.

-

Treatment: A cohort of diabetic ALI rats was treated with SR1373 at a dose of 10 mg/kg.

-

Endpoints: The primary endpoints included the measurement of plasma and bronchoalveolar lavage fluid levels of Lp-PLA2, as well as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Lung tissue was also analyzed for markers of injury. Mortality rates were monitored.

-

Results: The administration of SR1373 led to a significant reduction in the levels of TNF-α and IL-6, a decrease in the severity of lung injury, and a lower mortality rate compared to the control group.[1]

Clinical Safety and Pharmacokinetics

Two Phase 1 studies in healthy volunteers (one in China with clinical trial identifier NCT05421923, and one in Australia) and one investigator-initiated Phase 1b clinical trial in hospitalized pneumonia patients have been completed.[2] These studies have consistently demonstrated a good safety, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) profile for SR1375.[2]

Phase 1 Study in Healthy Volunteers (NCT05421923)

This randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SR1375. While the full quantitative data is not publicly available in a structured format, the study completion notice indicates that the trial has been completed.[3]

Phase 1b Study in Pneumonia Patients

A Phase 1b study in hospitalized pneumonia patients with comorbidities demonstrated that SR1375 was well-tolerated and showed preliminary efficacy.[2] In this study, SR1375 treatment was associated with improved patient survival (87.50% vs. 33.33% for placebo).[1]

Note: Detailed quantitative data from the Phase 1 and 1b clinical trials, including specific adverse event rates and pharmacokinetic parameters (Cmax, Tmax, AUC), are not yet publicly available in comprehensive tables. The information provided is based on press releases and high-level study descriptions.

Mechanism of Action: Lp-PLA2 Inhibition

SR1375 exerts its anti-inflammatory effects by inhibiting the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is a key player in the inflammatory cascade, particularly in the context of vascular inflammation. It hydrolyzes oxidized phospholipids on LDL particles, leading to the production of pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These mediators contribute to endothelial dysfunction, cytokine release, and the recruitment of inflammatory cells, driving the pathology of diseases such as pneumonia.

Signaling Pathway of Lp-PLA2 in Inflammation

Caption: SR1375 inhibits Lp-PLA2, blocking the generation of pro-inflammatory mediators.

Experimental Workflow Diagrams

Preclinical Study Workflow

Caption: Workflow of the preclinical evaluation of SR1373 in a diabetic ALI rat model.

Phase 1 Clinical Trial Logic

Caption: Logical flow of a typical Phase 1 single and multiple ascending dose clinical trial.

Conclusion

The initial safety and toxicology data for SR1375 are promising, suggesting a well-tolerated profile with a clear mechanism of action. The preclinical data supports its anti-inflammatory effects, and the early clinical data in both healthy volunteers and patients indicate a favorable safety profile. As SR1375 progresses through further clinical development, more comprehensive quantitative safety and efficacy data will become available, which will be crucial for fully defining its therapeutic potential. Researchers and drug development professionals are encouraged to monitor the progress of ongoing and future clinical trials for more detailed insights.

References

Methodological & Application

Application Notes and Protocols for SAR107375 in a Venous Thrombosis Rat Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR107375 is a potent and orally active dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), key enzymes in the coagulation cascade. Its ability to target both factors suggests a strong potential for the treatment and prevention of venous thrombosis. These application notes provide detailed protocols for utilizing this compound in established rat models of venous thrombosis, guidance on data collection and analysis, and a summary of its known efficacy.

Mechanism of Action: Dual Inhibition of the Coagulation Cascade

This compound exerts its anticoagulant effect by directly inhibiting two critical points in the coagulation cascade: the conversion of prothrombin to thrombin by Factor Xa and the subsequent action of thrombin in converting fibrinogen to fibrin. This dual inhibition effectively blocks the formation of a stable fibrin clot.

Caption: this compound inhibits the coagulation cascade at Factor Xa and Thrombin.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of this compound in a rat model of venous thrombosis.

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| ED50 | 0.07 mg/kg | 2.8 mg/kg |

ED50: The dose that produces 50% of the maximal antithrombotic effect.

Experimental Protocols

Two common and well-validated rat models for inducing venous thrombosis are presented below: the Inferior Vena Cava (IVC) Ligation model, which mimics venous stasis, and the Ferric Chloride (FeCl₃)-Induced Thrombosis model, which simulates endothelial injury.

Protocol 1: Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis

This model creates venous stasis, a primary factor in the development of deep vein thrombosis.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scalpel, forceps, scissors, retractors)

-

Suture material (e.g., 4-0 silk suture)

-

Saline solution

-

This compound solution for administration

-

Vehicle control solution

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave the abdominal area and disinfect with an antiseptic solution.

-

Make a midline laparotomy incision to expose the abdominal cavity.

-

Gently retract the intestines to visualize the inferior vena cava (IVC).

-

-

IVC Ligation:

-

Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.

-

Ligate all side branches of the IVC in the dissected segment using fine suture material.

-

Pass a 4-0 silk suture underneath the isolated IVC.

-

Securely ligate the IVC to induce complete stasis. The duration of ligation to consistently produce a thrombus is typically 2 to 6 hours.[1]

-

-

Drug Administration:

-

Administer this compound or vehicle control at the desired dose and route (intravenous or oral) prior to or immediately after IVC ligation, according to the experimental design.

-

-

Thrombus Harvesting and Analysis:

-

After the designated ligation period, re-anesthetize the rat if necessary.

-

Re-open the abdominal incision and carefully expose the ligated IVC segment.

-

Excise the thrombosed segment of the IVC.

-

Gently open the vessel longitudinally and remove the thrombus.

-

Blot the thrombus to remove excess blood and immediately weigh it (wet weight).

-

The thrombus can then be fixed in 10% neutral buffered formalin for subsequent histological analysis (e.g., Hematoxylin and Eosin staining) to assess its composition.

-

Caption: Workflow for the IVC Ligation Venous Thrombosis Model.

Protocol 2: Ferric Chloride (FeCl₃)-Induced Venous Thrombosis

This model simulates thrombosis initiated by endothelial injury.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scalpel, forceps, scissors)

-

Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)[2]

-

Filter paper strips (e.g., 1x2 mm)

-

Saline solution

-

This compound solution for administration

-

Vehicle control solution

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat and prepare the surgical site as described in Protocol 1.

-

Expose the desired vein (e.g., femoral vein or inferior vena cava).

-

-

Induction of Thrombosis:

-

Soak a small piece of filter paper in the FeCl₃ solution.

-

Carefully apply the FeCl₃-saturated filter paper to the adventitial surface of the exposed vein for a defined period (e.g., 5-10 minutes).[3]

-

After the application time, remove the filter paper and rinse the area with saline to remove excess FeCl₃.

-

-

Drug Administration:

-

Administer this compound or vehicle control at the desired dose and route before or after the ferric chloride application, as per the study design.

-

-

Thrombus Observation and Analysis:

-

Monitor the vessel for thrombus formation. The time to occlusion can be measured using a Doppler flow probe.

-

After a predetermined time, the thrombosed vessel segment can be excised.

-

The thrombus can be isolated, weighed, and processed for histological examination as described in Protocol 1.[4]

-

Caption: Workflow for the Ferric Chloride-Induced Venous Thrombosis Model.

Endpoint Measurements

Consistent and accurate endpoint measurements are crucial for evaluating the efficacy of this compound.

| Endpoint | Method | Description |

| Thrombus Wet Weight | Gravimetric | The excised thrombus is blotted to remove excess blood and weighed on an analytical balance. This provides a direct measure of thrombus size. |

| Histological Analysis | Microscopy | Fixed thrombus and vessel sections are stained (e.g., H&E, Masson's trichrome) to assess thrombus composition (fibrin, red blood cells, platelets, inflammatory cells) and vessel wall injury. |

| Time to Occlusion | Doppler Flowmetry | In the FeCl₃ model, a Doppler flow probe can be placed distal to the injury site to continuously monitor blood flow and determine the time until complete vessel occlusion. |

| Thrombus Score | Visual Assessment | A semi-quantitative scoring system (e.g., 0-4) can be used to grade the size of the thrombus upon visual inspection. |

Conclusion

This compound is a promising antithrombotic agent with a dual mechanism of action. The provided protocols for the IVC ligation and ferric chloride-induced venous thrombosis models in rats offer robust and reproducible methods for evaluating the in vivo efficacy of this compound. Careful adherence to these protocols and accurate endpoint measurements will yield valuable data for the preclinical development of this compound.

References

- 1. Evaluation of two experimental models of deep venous thrombosis: venous stasis and endothelial injury | Research, Society and Development [rsdjournal.org]

- 2. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. Radiological and histological changes following cerebral venous sinus thrombosis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Anticoagulation Studies of SAR107375E

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting in vivo anticoagulation studies of SAR107375E. It is important to note that the initial query referred to SAR107375 as a PAR1 antagonist. However, publicly available scientific literature identifies the compound as SAR107375E , a potent direct dual inhibitor of both Factor Xa (FXa) and Factor IIa (thrombin).[1] This document will therefore focus on the correct mechanism of action. While SAR107375E is not a PAR1 antagonist, a diagram of the PAR1 signaling pathway is included as requested to illustrate its crucial role in thrombosis.

SAR107375E has demonstrated significant anticoagulant activity in both in vitro and animal studies, and has undergone a first-in-human clinical trial.[1] These notes are intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the anticoagulant and antithrombotic efficacy of SAR107375E and similar compounds.

Data Presentation

Table 1: Pharmacokinetic Parameters of SAR107375E in Humans (Single Intravenous Doses)

| Dose (mg) | Cmax (µg/L) | AUC0-t (h*µg/L) | t1/2 (h) |

| 0.5 | 59.05 | 25.01 | 1.51 |

| 1.5 | - | - | - |

| 3.0 | - | - | - |

| 5.0 | - | - | 4.00 |

| 7.5 | - | - | - |

| 10.0 | - | - | - |

| 15.0 | - | - | - |

| 20.0 | 1360 | 528.45 | - |

Data extracted from a first-in-human trial in healthy Chinese adult subjects.[1] Dose proportionality was observed in the 5.0-20.0 mg range.[1]

Table 2: Representative In Vivo Anticoagulant Doses of Direct FXa and Dual FXa/IIa Inhibitors in Animal Models

| Compound | Animal Model | Route of Administration | Effective Dose (ED50) | Application | Reference |

| BAY 59-7939 (Rivaroxaban) | Rat (venous stasis) | Intravenous | 0.1 mg/kg | Venous Thrombosis | [2] |

| BAY 59-7939 (Rivaroxaban) | Rat (AV shunt) | Oral | 5.0 mg/kg | Arterial Thrombosis | [2] |

| BAY 59-7939 (Rivaroxaban) | Rabbit (AV shunt) | Oral | 0.6 mg/kg | Arterial Thrombosis | [2] |

| YM-60828 | Rat | - | - | Venous & Arterial Thrombosis | [3][4] |

| PD0313052 (FXa inhibitor) + Argatroban (IIa inhibitor) | Rabbit (AV shunt) | - | - | Synergistic antithrombotic effect | [5] |

This table provides examples of dosages for other direct FXa and dual inhibitors to serve as a starting point for dose-range finding studies with SAR107375E.

Experimental Protocols

Protocol 1: In Vivo Anticoagulation Assessment in a Rat Model

Objective: To determine the in vivo anticoagulant effect of SAR107375E in rats by measuring its impact on coagulation parameters.

Materials:

-

SAR107375E

-

Vehicle (e.g., saline, or as appropriate for the formulation)

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (syringes, tubes with anticoagulant like sodium citrate)

-

Centrifuge

-

Coagulometer

-

Reagents for Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) assays

Procedure:

-

Animal Acclimatization: Acclimate rats to the facility for at least one week before the experiment.

-

Dosing:

-

Divide animals into groups (e.g., vehicle control, and multiple dose levels of SAR107375E).

-

Administer SAR107375E via the desired route (e.g., intravenous, oral). The choice of dose range should be informed by preliminary in vitro data and data from similar compounds (see Table 2).

-

-

Blood Sampling:

-

At predetermined time points after dosing (e.g., 15, 30, 60, 120 minutes), anesthetize the animals.

-

Collect blood samples from a suitable site (e.g., tail vein, cardiac puncture for terminal studies) into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 2000 x g for 15 minutes to obtain platelet-poor plasma.

-

-

Coagulation Assays:

-

Perform aPTT and PT assays on the plasma samples using a coagulometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the aPTT and PT values of the SAR107375E-treated groups to the vehicle control group.

-

Analyze the dose-response and time-course of the anticoagulant effect.

-

Protocol 2: Rat Arteriovenous (AV) Shunt Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of SAR107375E in a model of arterial thrombosis.

Materials:

-

SAR107375E and vehicle

-

Male Wistar rats (300-350g)

-

Anesthesia

-

Surgical instruments

-

Polyethylene tubing to create the shunt

-

Cotton thread

Procedure:

-

Animal Preparation and Dosing:

-

Administer SAR107375E or vehicle to the rats at specified times before the surgical procedure.

-

-

Surgical Procedure:

-

Anesthetize the rat.

-

Isolate the left carotid artery and the right jugular vein.

-

Insert cannulas into both vessels and connect them with a piece of polyethylene tubing containing a cotton thread.

-

-

Thrombus Formation:

-

Allow blood to flow through the shunt for a defined period (e.g., 15 minutes).

-

-

Thrombus Measurement:

-

After the designated time, clamp the shunt and carefully remove the cotton thread.

-

Weigh the thread to determine the thrombus weight.

-

-

Data Analysis:

-

Compare the thrombus weight in the SAR107375E-treated groups to the vehicle control group to determine the percentage of thrombus inhibition.

-

Mandatory Visualization

Signaling Pathway of Protease-Activated Receptor 1 (PAR1)

While SAR107375E acts on FXa and IIa, the initial query mentioned PAR1. PAR1 is a G-protein coupled receptor that is a key player in thrombin-mediated platelet activation and is a target for other antithrombotic drugs.[6][7] Understanding this pathway is relevant in the broader context of thrombosis research.

Caption: Thrombin-mediated PAR1 signaling cascade leading to platelet activation.

Experimental Workflow for In Vivo Anticoagulation Study

Caption: Workflow for assessing the anticoagulant effects of SAR107375E in vivo.

References

- 1. First-in-human trial of SAR107375E, a novel small molecule anticoagulant with dual inhibition of factor Xa and factor IIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]

- 5. Inhibitors of blood coagulation factors Xa and IIa synergize to reduce thrombus weight and thrombin generation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Assessing the In Vitro Efficacy of SAR107375

Audience: Researchers, scientists, and drug development professionals.

Introduction: SAR107375 is a potent and selective dual inhibitor of thrombin (Factor IIa) and Factor Xa (FXa), key serine proteases in the coagulation cascade.[1][2] Its primary therapeutic application is as an anticoagulant.[1][2] In drug development, it is crucial to characterize the effects of a compound not only on its intended targets but also on various cellular processes to understand its broader biological impact, identify potential off-target effects, and explore new therapeutic possibilities.

These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of this compound, focusing on both its primary enzymatic inhibition and its general effects on cell viability, apoptosis, and cell cycle progression.

Relevant Signaling Pathway: The Coagulation Cascade

This compound exerts its anticoagulant effect by directly inhibiting two critical points in the coagulation cascade: Factor Xa, which is the convergence point of the intrinsic and extrinsic pathways, and Thrombin, which catalyzes the final conversion of fibrinogen to fibrin for clot formation.

References

- 1. Segatroxaban - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (this compound), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SAR107375 in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR107375, also known as atopaxar, is a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor for thrombin on the surface of human platelets.[1][2] Thrombin is the most potent activator of platelets, and its signaling through PAR-1 is a critical step in the process of platelet aggregation and thrombus formation.[3] By competitively inhibiting PAR-1, this compound effectively blocks thrombin-induced platelet aggregation.[4] This makes it a valuable tool for research into the mechanisms of thrombosis and hemostasis, as well as a potential therapeutic agent for the prevention of atherothrombotic events.

These application notes provide a comprehensive overview of the use of this compound in in vitro platelet aggregation assays, including detailed protocols for light transmission aggregometry (LTA), data interpretation, and visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

Thrombin, a serine protease, activates platelets by cleaving the N-terminal exodomain of the PAR-1 receptor. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating a signaling cascade.[3][5] This intracellular signaling involves the activation of G-proteins (Gq, G12/13, and Gi), leading to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, the conformational change of the glycoprotein IIb/IIIa receptor.[5][6] The activated GPIIb/IIIa receptor binds fibrinogen, cross-linking platelets and leading to aggregation.[6]

This compound is a non-peptide, orally active small molecule that acts as a competitive antagonist at the PAR-1 receptor. It prevents the "tethered ligand" from binding and initiating the signaling cascade, thereby inhibiting platelet activation and aggregation induced by thrombin.[4]

Quantitative Data Summary

The inhibitory effect of this compound on platelet aggregation has been evaluated in clinical trials. The following tables summarize the in vivo efficacy of atopaxar in inhibiting thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.

Table 1: Inhibition of Platelet Aggregation by Atopaxar in Patients with Acute Coronary Syndromes (LANCELOT-ACS study)

| Atopaxar Dose | Mean Inhibition of Platelet Aggregation (IPA) at 1-3 hours post-dose | Percentage of Subjects with >80% IPA at 3-6 hours post-dose |

| 50 mg | 74% | 90-100% |

| 100 mg | 74% | 90-100% |

| 200 mg | 74% | 90-100% |

Table 2: Dose-Dependent Inhibition of Platelet Aggregation by Atopaxar During Maintenance Dosing (Week 12)

| Atopaxar Dose | Predose Mean Inhibition of Platelet Aggregation (IPA) |

| 50 mg | 66.5% |

| 100 mg | 71.5% |

| 200 mg | 88.9% |

Experimental Protocols

Light Transmission Aggregometry (LTA) for Assessing this compound Activity

Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function and is the recommended method for evaluating the inhibitory effect of this compound.[7][8] The principle of LTA is based on measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

This compound (Atopaxar)

-

Thrombin or Thrombin Receptor-Activating Peptide (TRAP) as an agonist

-

Human whole blood collected in 3.2% sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Saline solution

-

Light Transmission Aggregometer

-

Calibrated pipettes

-

Cuvettes with stir bars

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.

-

Carefully transfer the supernatant (PRP) to a new tube.

-

To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.

-

Collect the supernatant (PPP). The PPP will be used to set the 100% aggregation baseline.

-

-

Preparation of this compound and Agonist Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in saline to achieve the desired final concentrations for the assay.

-

Prepare a stock solution of the agonist (e.g., TRAP at a final concentration of 15 µM) in saline.

-

-

Platelet Aggregation Assay:

-

Adjust the platelet count in the PRP to a standardized concentration (typically 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes.

-

Add 50 µL of the this compound solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes).

-

Calibrate the aggregometer by setting the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.

-

Initiate the recording and add 50 µL of the agonist (TRAP) to the cuvette.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

-

-

Data Analysis:

-

The primary endpoint is the maximal platelet aggregation (%), which is the maximum change in light transmission from the baseline.

-

Calculate the percentage inhibition of platelet aggregation for each concentration of this compound using the following formula:

-

% Inhibition = [1 - (Maximal Aggregation with this compound / Maximal Aggregation with Vehicle)] x 100

-

-

To determine the IC50 value (the concentration of this compound that inhibits 50% of the platelet aggregation), plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway of Thrombin-Induced Platelet Aggregation via PAR-1

Caption: Signaling pathway of thrombin-induced platelet aggregation via PAR-1 and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound using Light Transmission Aggregometry

References

- 1. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atopaxar. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.viamedica.pl [journals.viamedica.pl]

- 8. Frontiers | A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response [frontiersin.org]

SAR107375: A Dual Inhibitor of Thrombin and Factor Xa for Thrombosis Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SAR107375 is a potent and orally active small molecule that acts as a dual inhibitor of two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa (FXa). This dual mechanism of action makes it a valuable tool for in vitro and in vivo research in the field of thrombosis and hemostasis. By simultaneously targeting both the final enzyme in the common pathway (thrombin) and a critical amplification point (FXa), this compound offers a comprehensive approach to anticoagulation studies. These application notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in key experimental models of thrombosis.

Data Presentation

In Vitro and In Vivo Pharmacological Profile of this compound

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its activity and pharmacokinetic parameters.

| Parameter | Value | Species | Assay/Method | Reference |

| In Vitro Activity | ||||

| Ki (Factor Xa) | 1 nM | Human | Enzyme Inhibition Assay | [1] |

| Ki (Thrombin) | 8 nM | Human | Enzyme Inhibition Assay | [1] |

| Thrombin Generation Time (TGT) | 0.39 µM | Human | Coagulation Assay (PRP) | [1] |

| Selectivity vs. Trypsin | ~1000-fold | - | Enzyme Inhibition Assay | [1] |

| General Selectivity vs. related serine proteases | ~300-fold | - | Enzyme Inhibition Assay | [1] |

| In Vivo Efficacy | ||||

| ED50 (Venous Thrombosis, IV) | 0.07 mg/kg | Rat | Venous Thrombosis Model | [1] |

| ED50 (Venous Thrombosis, PO) | 2.8 mg/kg | Rat | Venous Thrombosis Model | [1] |

| Pharmacokinetics (First-in-Human, Single IV Dose) | ||||

| Half-life (t1/2) | 1.51 - 4.00 h | Human | Clinical Trial (0.5-20 mg) | [2] |

| Cmax | 59.05 - 1360 µg/L | Human | Clinical Trial (0.5-20 mg) | [2] |

| AUC0-t | 25.01 - 528.45 h*µg/L | Human | Clinical Trial (0.5-20 mg) | [2] |

Signaling Pathway

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. This compound exerts its anticoagulant effect by inhibiting two central components of this cascade: Factor Xa and Thrombin.

References

Application Notes and Protocols: SAR107375 in Combination with Other Antithrombotic Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of SAR107375, a potent dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), when used in combination with other antithrombotic agents. The provided protocols and data presentation frameworks are intended to guide researchers in designing and executing studies to assess the synergistic or additive effects and the safety profile of such combination therapies.

Introduction to this compound

This compound is an orally bioavailable small molecule that demonstrates potent and selective inhibition of both FXa and thrombin, two key enzymes in the coagulation cascade.[1][2][3] Preclinical studies have highlighted its efficacy in preventing venous thrombosis in rat models and have suggested a reduced bleeding liability compared to other direct oral anticoagulants (DOACs) like rivaroxaban and dabigatran etexilate in an arterial thrombosis model.[2] The dual inhibition of both the final common pathway enzyme (thrombin) and a critical amplification enzyme (FXa) presents a unique therapeutic approach to anticoagulation.

The combination of this compound with other antithrombotic agents, such as antiplatelet drugs, could offer enhanced antithrombotic efficacy in specific patient populations, for instance, those with acute coronary syndrome or those undergoing percutaneous coronary intervention. However, such combinations also carry an increased risk of bleeding.[4][5][6][7][8] Therefore, careful preclinical evaluation is paramount to determine the therapeutic window of any proposed combination therapy involving this compound.

Data Presentation

Effective evaluation of combination therapy requires meticulous data collection and clear presentation. The following tables are templates for summarizing key quantitative data from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | This compound | Reference Anticoagulant (e.g., Rivaroxaban) | Reference Anticoagulant (e.g., Dabigatran) |

| Factor Xa Inhibition (Ki, nM) | 1 | X | >1000 |

| Thrombin Inhibition (Ki, nM) | 8 | >1000 | Y |

| Selectivity vs. Trypsin (fold) | >1000 | Z | W |

| Thrombin Generation Time (TGT) Assay in human PRP (IC50, µM) | 0.39 | A | B |

This table summarizes the in vitro inhibitory activity of this compound against its primary targets and a related serine protease. Data from reference compounds are included for comparison.

Table 2: Ex Vivo Coagulation Parameters following Oral Administration in Rats

| Treatment Group | Dose (mg/kg) | aPTT (sec) | PT (sec) | Thrombin Time (sec) |

| Vehicle Control | - | |||

| This compound | Dose 1 | |||

| Dose 2 | ||||

| Antiplatelet Agent (e.g., Aspirin) | Dose X | |||

| This compound + Antiplatelet Agent | Dose 1 + Dose X | |||

| Dose 2 + Dose X |

This table is designed to present the effects of this compound alone and in combination with an antiplatelet agent on standard ex vivo coagulation parameters.